molecular formula C13H15BrN2 B7846186 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile

1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile

Cat. No.: B7846186
M. Wt: 279.18 g/mol
InChI Key: ATMWFYBEPHQLGW-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with a 3-bromophenylmethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile typically involves the reaction of 3-bromobenzyl chloride with piperidine-4-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products Formed:

    Substitution Reactions: Substituted derivatives of the original compound.

    Reduction Reactions: Piperidine-4-amine derivatives.

    Oxidation Reactions: Piperidinone derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The presence of the bromophenyl group and the piperidine ring can influence the binding affinity and selectivity of the compound towards its target. The carbonitrile group can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile can be compared with other similar compounds such as:

    1-[(4-Bromophenyl)methyl]piperidine-4-carbonitrile: Similar structure but with the bromine atom at the 4-position, which can affect its reactivity and binding properties.

    1-[(3-Chlorophenyl)methyl]piperidine-4-carbonitrile: The chlorine atom can influence the compound’s electronic properties and reactivity differently compared to bromine.

    1-[(3-Bromophenyl)methyl]piperidine-4-carboxamide: The carboxamide group can alter the compound’s solubility and hydrogen bonding interactions.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMWFYBEPHQLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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